4-(o-Bromophenyl)thiosemicarbazide

Descripción general

Descripción

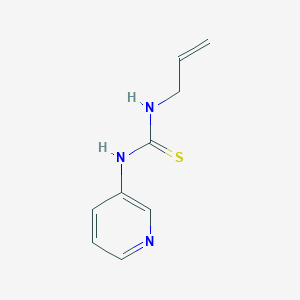

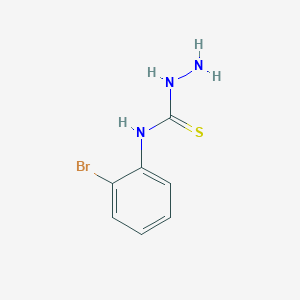

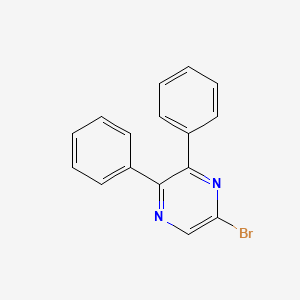

4-(o-Bromophenyl)thiosemicarbazide is a chemical compound that has been studied for its various properties . It is a derivative of thiosemicarbazide, a class of compounds obtained by condensation of thiosemicarbazide with suitable aldehydes or ketones . Thiosemicarbazide derivatives are of special importance because of their versatile biological and pharmacological activities .

Synthesis Analysis

The synthesis of 4-(o-Bromophenyl)thiosemicarbazide involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-(4-bromophenyl)thiosemicarbazide . The reaction is carried out in methanol, and the resulting mixture is refluxed for 24 hours in the presence of a catalytic amount of glacial acetic acid .Molecular Structure Analysis

The molecular structure of 4-(o-Bromophenyl)thiosemicarbazide is related to that of thiourea, with the insertion of an NH center . Thiosemicarbazides are known to behave as bidentate ligands, bonding to metals through sulfur and the hydrazinic nitrogen atoms .Chemical Reactions Analysis

Thiosemicarbazide derivatives, including 4-(o-Bromophenyl)thiosemicarbazide, have been used extensively in coordination and organometallic chemistry . They form complexes with various transition metals, and these complexes have been shown to have potential as new anticancer agents .Aplicaciones Científicas De Investigación

- Applications :

- Research : Scientists have synthesized derivatives of 4-(o-Bromophenyl)thiosemicarbazide and evaluated their cytotoxicity against human tumor cell lines. These compounds demonstrated promising antitumor effects .

- Study : Researchers investigated the impact of 4-(o-Bromophenyl)thiosemicarbazide on corrosion inhibition in hydrochloric acid solutions. It showed potential as an inhibitor .

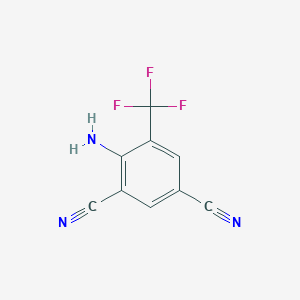

- New Compounds : Novel derivatives derived from 3-trifluoromethylbenzoic acid hydrazide were synthesized. These compounds exhibited nematocidal and antibacterial potential, along with antioxidant activity .

- Importance : Such compounds contribute to the ongoing search for effective pharmacotherapies against microbial threats .

- Compound Efficacy : Compound 4e, derived from 4-(o-Bromophenyl)thiosemicarbazide, showed higher efficacy than the standard drug acetazolamide in inhibiting carbonic anhydrase IX .

Transition Metal Complexes

Antitumor and Cytotoxic Activity

Corrosion Inhibition

Biological Activity and Drug Development

Carbonic Anhydrase Inhibition

Molecular Docking Studies

Safety and Hazards

Direcciones Futuras

Thiosemicarbazide derivatives, including 4-(o-Bromophenyl)thiosemicarbazide, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . They have potential as new anticancer agents and have been clinically developed for a variety of diseases, including tuberculosis, viral infections, malaria, and cancer . Future research will likely continue to explore the therapeutic potential of these compounds .

Mecanismo De Acción

Target of Action

N-(2-Bromophenyl)hydrazinecarbothioamide, also known as 4-(o-Bromophenyl)thiosemicarbazide, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by this compound . The inhibition of this pathway leads to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest . These effects contribute to the compound’s anticancer activity.

Result of Action

The compound’s action results in significant molecular and cellular effects. It inhibits tumor survival, induces apoptosis, and causes cell cycle arrest in cancer cell lines . These effects highlight the compound’s potential as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compoundCare should be taken to avoid release to the environment .

Propiedades

IUPAC Name |

1-amino-3-(2-bromophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUROGMFYWVTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)

![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

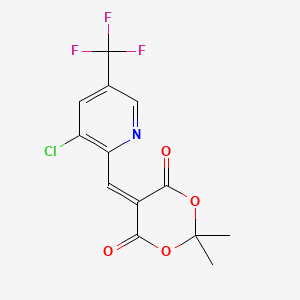

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)